molecular formula C18H19N5O4 B2874764 Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 841212-23-5

Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate

Cat. No. B2874764
CAS RN: 841212-23-5
M. Wt: 369.381
InChI Key: ZCWZHAWELYNUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5-yl moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-5-yl moiety, an acetyl group, and an ethyl acetate group. The benzene and pyrazole rings in similar compounds are inclined to each other, showing the presence of π–π interactions .

Scientific Research Applications

Glycogen Synthase Kinase-3 Inhibitors

This compound exhibits pharmacological activity as a glycogen synthase kinase-3 (GSK-3) inhibitor . GSK-3 is an enzyme involved in the control of various cellular processes, including metabolism, neuronal cell development, and body pattern formation. Inhibitors of GSK-3 have been researched for their potential therapeutic applications in treating Alzheimer’s disease , bipolar disorder , and diabetes .

Xanthine Oxidase Inhibitors

The compound also acts as a xanthine oxidase (XO) inhibitor . XO is an enzyme that plays a role in the catabolism of purines in humans, leading to the production of uric acid. XO inhibitors are used in the treatment of gout and hyperuricemia because they can reduce uric acid production, thereby preventing gout attacks.

Adenosine Receptor Antagonists

Another significant application is its role as an adenosine receptor antagonist . These antagonists have implications in a wide range of therapeutic areas, including cardiology , neurology , and immunology . They are particularly noted for their antiarrhythmic properties in the heart and are being studied for their neuroprotective effects in conditions like Parkinson’s disease .

Antileishmanial and Antimalarial Activities

Compounds with a similar pyrazole structure have shown potent antileishmanial and antimalarial activities . This suggests that Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate could be a candidate for developing new treatments for these tropical diseases, which affect millions worldwide.

Antimicrobial Agents

The structural complexity of this compound indicates potential as an antimicrobial agent . It could be part of a new class of antibiotics to combat drug-resistant bacteria, which is a growing concern in medical science .

Chemical Synthesis and Drug Development

Lastly, the compound’s structure is conducive to chemical synthesis and drug development. It could serve as a building block for creating novel compounds with specific biological activities. Its synthesis involves reactions that are valuable in medicinal chemistry for the development of new therapeutic drugs .

properties

IUPAC Name

ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-3-27-16(25)9-19-15(24)10-22-11-20-17-14(18(22)26)8-21-23(17)13-6-4-12(2)5-7-13/h4-8,11H,3,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWZHAWELYNUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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